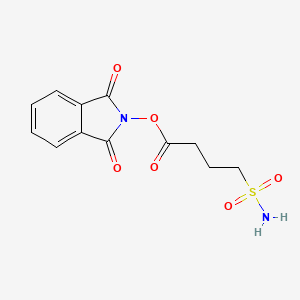![molecular formula C13H5F5O3 B12846172 2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is a fluorinated biphenyl derivative. This compound is characterized by the presence of five fluorine atoms attached to the phenyl rings, a hydroxyl group, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the direct fluorination of biphenyl derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of fluorinated precursors and optimized reaction conditions can also enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Another fluorinated compound with similar structural features but different functional groups.
2,3,4,5,6-Pentafluorophenylacetic acid: A related compound with a different arrangement of functional groups.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its fluorinated biphenyl core with hydroxyl and carboxylic acid functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H5F5O3 |
|---|---|
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
2-hydroxy-5-(2,3,4,5,6-pentafluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H5F5O3/c14-8-7(9(15)11(17)12(18)10(8)16)4-1-2-6(19)5(3-4)13(20)21/h1-3,19H,(H,20,21) |
Clé InChI |
HLFNTBOBHLRCOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


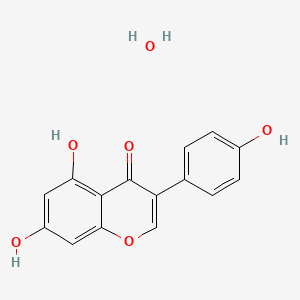
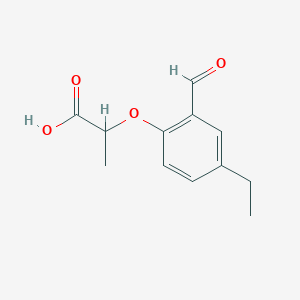
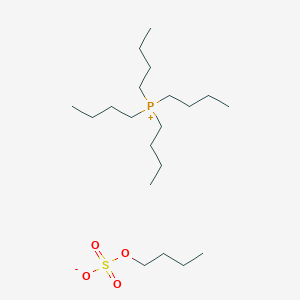
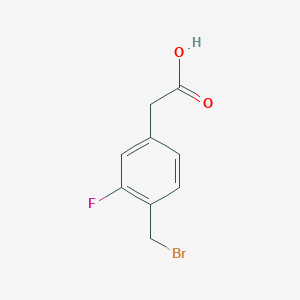
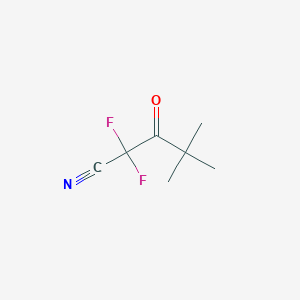


![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
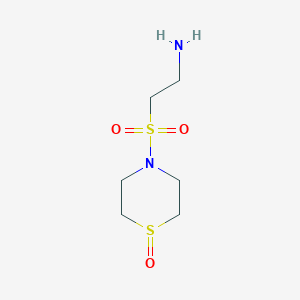
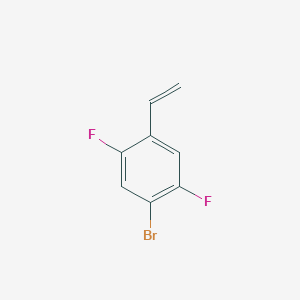
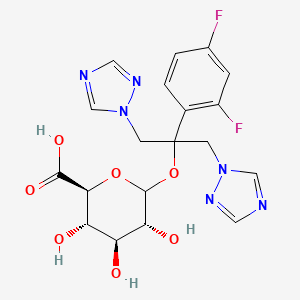
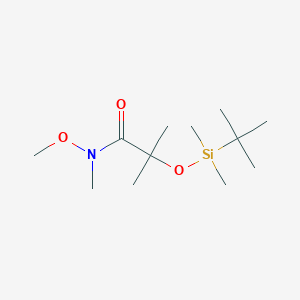
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
